Fmoc-L-Aea-OH
Description
Context of Unnatural Amino Acids in Peptide Science
In the realm of peptide science, the 22 proteinogenic amino acids encoded by the standard genetic code form the fundamental basis of protein structure and function. wikipedia.org However, scientific inquiry has expanded beyond this native set to include unnatural amino acids (UAAs). These are non-proteinogenic amino acids, meaning they are not among the 20 standard amino acids used by cellular machinery to synthesize proteins. bitesizebio.com UAAs can be either naturally occurring compounds not incorporated into proteins or entities created entirely through chemical synthesis. sigmaaldrich.comcpcscientific.com
The incorporation of UAAs into peptide chains is a powerful strategy in modern drug discovery and protein engineering. sigmaaldrich.comnih.gov Their structural diversity allows for the creation of peptidomimetics—molecules that mimic the structure of natural peptides but often possess enhanced properties. sigmaaldrich.com By introducing UAAs, researchers can design peptides with improved stability against enzymatic degradation, as the non-standard structures are often not recognized by proteases. cpcscientific.com Furthermore, UAAs serve as tools to introduce specific conformational constraints, build diverse combinatorial libraries for screening, and act as molecular probes to investigate biological systems. sigmaaldrich.comcpcscientific.com This ability to modify peptide backbones and side chains enables the design of molecules with altered tertiary structures, potentially leading to higher potency, better selectivity for biological targets, and improved pharmacokinetic profiles. sigmaaldrich.comresearchgate.net
Significance of Modified Amino Acid Building Blocks in Chemical Biology
Chemical biology leverages chemical tools to study and manipulate biological systems. Modified amino acid building blocks are central to this field, providing the means to construct complex and functional biomolecules. nih.govrsc.org These building blocks are often standard or unnatural amino acids that have been chemically altered, for instance, by attaching protecting groups or introducing post-translational modifications (PTMs). sigmaaldrich.comnih.gov PTMs, such as phosphorylation, methylation, and glycosylation, are crucial in regulating protein function within cells, and synthetic access to peptides containing these modifications is vital for research. sigmaaldrich.comnih.gov
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a key modification in this context. rsc.orgresearchgate.net It serves as a base-labile protecting group for the α-amino group of an amino acid, making it a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov Fmoc-SPPS is a widely used automated method that allows for the stepwise assembly of a peptide chain on a solid support. nih.gov The use of Fmoc-protected amino acids is particularly advantageous for creating modified peptides, as the cleavage conditions are mild and compatible with sensitive functional groups like phosphates and glycans, which might not be stable under the harsher conditions of other synthesis strategies. nih.gov This compatibility has been crucial for advancing the study of PTMs and for the synthesis of complex peptide-based tools and therapeutics. nih.gov
Overview of Fmoc-L-Aea-OH as a Non-Proteinogenic Amino Acid Derivative
This compound is a chemically synthesized, non-proteinogenic amino acid derivative designed for use in peptide synthesis. iris-biotech.de The systematic name for this compound is Nα-(9-Fluorenylmethoxycarbonyl)-L-allysine ethylene (B1197577) acetal (B89532). It is specifically engineered as a building block for introducing a reactive aldehyde group into a peptide chain in a protected form. iris-biotech.de
The structure features an L-amino acid backbone where the side chain contains an aldehyde protected as a cyclic acetal. This acetal group is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. iris-biotech.de The N-terminus is protected by the Fmoc group, allowing for its sequential incorporation into a growing peptide. Upon completion of the synthesis, the acetal protecting group can be cleaved during the standard final deprotection step with trifluoroacetic acid (TFA) and water, which liberates the highly reactive side-chain aldehyde. iris-biotech.de This aldehyde functionality is the key feature of the molecule, enabling specific chemical ligations and modifications of the final peptide.
| Property | Value |
| CAS Number | 1234692-73-9 |
| Molecular Formula | C₂₃H₂₅NO₆ |
| Molecular Weight | 411.45 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Table based on data from Iris Biotech GmbH iris-biotech.deiris-biotech.de
Scope and Academic Relevance of this compound Research
The academic relevance of this compound stems from its utility as a versatile tool for creating peptides with unique structural and functional properties. The aldehyde functionality it introduces is analogous to that of allysine (B42369), an amino acid produced naturally in the body through the enzymatic action of lysyl oxidase on lysine (B10760008) residues. iris-biotech.de In biology, allysine is critical for the formation of covalent cross-links in structural proteins like collagen and elastin (B1584352), which gives these tissues their tensile strength and stability. iris-biotech.de
By incorporating this compound, researchers can synthetically mimic these natural cross-linking processes or introduce novel functionalities. The reactive aldehyde can be used to:
Form stable cross-links within or between peptide chains.
Conjugate peptides to other molecules, such as reporter tags, drugs, or carrier proteins.
Create cyclic peptides, which often have enhanced stability and bioactivity.
One notable research application has been in the synthesis of analogues of Angiotensin II, where the introduction of specific chemical bridges can lead to compounds with high affinity and agonist activity at the AT1 receptor. iris-biotech.de However, the high reactivity of the aldehyde requires careful experimental design. For instance, thiol-containing scavengers must be avoided during cleavage as they can form thioacetals with the aldehyde. Similarly, the presence of other nucleophilic groups, such as the N-terminal amine or the side chain of cysteine, can lead to intramolecular cyclization reactions. iris-biotech.de This reactivity, while challenging, provides a rich platform for chemical innovation in peptide and protein design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c25-22(26)20(10-5-11-21-28-12-13-29-21)24-23(27)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-21H,5,10-14H2,(H,24,27)(H,25,26)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJYSZJEMZMZKY-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc L Aea Oh and Its Derivatives
Strategies for Preparing Fmoc-L-Aea-OH
The preparation of this compound primarily focuses on the careful introduction and protection of the aldehyde group to ensure compatibility with standard solid-phase peptide synthesis (SPPS) protocols.
Approaches for Introducing Aldehyde Functionalities (e.g., Protected Acetals)
The inherent reactivity of aldehydes necessitates the use of protecting groups during synthesis to prevent unwanted side reactions. scholaris.ca Acetal (B89532) protection is a common and effective strategy. mdpi.compearson.com
A primary method involves using a building block where the aldehyde is already masked as a cyclic acetal. This protected derivative is stable under the basic conditions used for Fmoc group removal during SPPS. iris-biotech.de For instance, a fully protected derivative such as Fmoc-amino(2,5,5-trimethyl-1,3-dioxolan-2-yl)acetic acid has been synthesized and utilized for the solid-phase synthesis of peptides containing an aminoadipic semialdehyde moiety. researchgate.net The acetal group, such as an ethylene (B1197577) acetal, remains intact throughout the peptide assembly and is conveniently cleaved during the final trifluoroacetic acid (TFA)-based cleavage from the resin, liberating the reactive aldehyde on the peptide side chain. iris-biotech.de
Alternative strategies for introducing aldehyde functionalities include the oxidation of precursor molecules. One approach involves the acylation of an amino group with a protected serine derivative, followed by deprotection and subsequent oxidation with sodium periodate (B1199274) (NaIO₄) to yield the aldehyde. researchgate.net Another method is the acylation using the ethylene glycol acetal of glyoxylic acid, with the acetal being removed later by acidic hydrolysis to reveal the aldehyde function. researchgate.net
Synthesis from Natural Amino Acid Precursors
Natural amino acids provide a chiral pool for the synthesis of complex derivatives like this compound. L-glutamic acid is a logical starting point due to its corresponding carbon backbone. The synthesis can proceed through the selective reduction of the side-chain carboxylic acid to a primary alcohol, which is then oxidized to the aldehyde. This aldehyde must be immediately protected as an acetal before the N-terminus is protected with the Fmoc group.
A more recent, bio-inspired chemical method mimics the action of the enzyme lysyl oxidase. nih.govnih.gov This strategy involves the selective oxidation of a dimethyl lysine (B10760008) (Kme₂) residue to generate the allysine (B42369) aldehyde. nih.govresearchgate.netresearchgate.net This reaction is highly chemoselective, modifying only the Kme₂ in the presence of other reactive amino acid residues. nih.gov This approach is particularly valuable for the late-stage functionalization of peptides and proteins, converting a stable amine precursor into a reactive aldehyde handle when needed. nih.govresearchgate.net
Enzymatic Synthesis Routes for Allysine Analogues
Biocatalysis offers a powerful route to chiral amino acids with high enantiomeric purity and yield. An established enzymatic process is used for the synthesis of (S)-2-Amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, which is the ethylene acetal of allysine. mdpi.com
This method employs a phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius to perform a reductive amination on a ketoacid acetal precursor. iris-biotech.demdpi.com The reaction requires ammonia (B1221849) and a cofactor, NADH, which can be regenerated in situ using a coupled enzyme system, such as formate (B1220265) dehydrogenase. mdpi.com This enzymatic synthesis is highly efficient, achieving high yields and excellent stereoselectivity. mdpi.com
| Parameter | Details | Reference |
| Product | (S)-2-Amino-5-(1,3-dioxolan-2-yl)-pentanoic acid (Allysine ethylene acetal) | mdpi.com |
| Enzyme | Phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius | iris-biotech.demdpi.com |
| Reaction Type | Reductive amination | mdpi.com |
| Substrate | Ketoacid acetal | mdpi.com |
| Cofactor | NADH (recycled with formate dehydrogenase) | mdpi.com |
| Yield | >95% | mdpi.com |
| Enantiomeric Excess (e.e.) | >99.5% | mdpi.com |
Synthesis of ω-Functionalized Fmoc-Amino Acid Homologues
Introducing bioorthogonal functionalities, such as azides and alkynes, at the ω-position of amino acids creates versatile building blocks for chemical biology and drug development. These groups allow for specific chemical modifications via "click" chemistry.
Diazo-Transfer Reactions for Azido-Functionalized Derivatives
The azido (B1232118) group is a compact and bioorthogonal chemical handle that can be introduced into biomolecules for subsequent functionalization using reactions like the Staudinger ligation or azide-alkyne cycloadditions. nih.gov A common method for converting a primary amine to an azide (B81097) is the diazo-transfer reaction. researchgate.netresearchgate.net
An efficient, large-scale synthesis of Fmoc-protected azido amino acids like L-azidoalanine and L-azidohomoalanine starts from readily available Fmoc-asparagine and Fmoc-glutamine, respectively. cam.ac.uk The process is a two-step sequence:
Hofmann Rearrangement : The side-chain amide is converted to a primary amine.
Diazo-Transfer : The newly formed amine undergoes a copper-catalyzed diazo-transfer reaction using a stable reagent like imidazole-1-sulfonyl azide hydrochloride to yield the final azido amino acid. cam.ac.uk
This method avoids harsh conditions and provides the product in high purity, suitable for direct use in SPPS. cam.ac.uk
| Starting Material | Intermediate | Final Product | Overall Yield | Reference |
| Fmoc-L-glutamine | Fmoc-Dab-OH | Fmoc-L-azidohomoalanine | 65-74% | cam.ac.uk |
| Fmoc-L-asparagine | Fmoc-Dap-OH | Fmoc-L-azidoalanine | 62-75% | cam.ac.uk |
Alkylation Strategies for Alkynyl-Functionalized Derivatives
Alkynyl groups are the complementary partners to azides in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The introduction of terminal alkynes onto amino acid side chains can be achieved through various alkylation strategies.
Modern synthetic methods often rely on the functionalization of C-H bonds. Photo-mediated reactions, for example, can be used for the C(sp³)–H alkylation of amino acid derivatives. mdpi.com In these reactions, N-hydroxyphthalimide (NHP) esters can serve as alkyl radical precursors under visible-light-induced, copper-catalyzed conditions to couple with glycine (B1666218) derivative carbon radicals. mdpi.com This strategy can be extended to install various functional groups, including those containing alkynes. mdpi.com
Another powerful strategy is the nickel-catalyzed enantioselective deaminative alkylation, which couples amino acid derivatives with unactivated olefins. organic-chemistry.org This method forges sp³–sp³ bonds and demonstrates broad substrate scope and functional group tolerance, making it applicable to complex molecules. organic-chemistry.org While traditional methods like nucleophilic substitution with alkyl halides exist, they can suffer from poor selectivity. nih.gov Newer catalytic approaches, including those using alcohols as alkylating agents via borrowing hydrogen strategies, provide more atom-economical and selective pathways to functionalized amino acids. nih.gov
Optimization of Synthetic Routes for Scalability and Efficiency
The efficient synthesis of this compound is crucial for its application in solid-phase peptide synthesis (SPPS), where large quantities of high-purity building blocks are often required. cam.ac.ukiris-biotech.de Optimization strategies focus on enhancing yield, reducing costs, ensuring operational simplicity, and enabling scalability from laboratory research to industrial production. acs.orgacs.org
Another critical aspect of scalability is the transition from batch processing to more efficient technologies like continuous flow synthesis. Flow chemistry offers superior control over reaction parameters, leading to higher efficiency and consistent product quality, which is essential when scaling up production from micromoles to millimoles. vapourtec.com Similarly, microwave-assisted SPPS has been shown to accelerate synthesis and can be scaled for manufacturing purposes, offering a reproducible method for producing peptide active pharmaceutical ingredients (APIs). cem.comacs.org
A scalable, one-pot synthesis developed for Fmoc-O-benzylphospho-L-serine demonstrates a cost-effective approach that avoids hazardous reagents and complex multi-step procedures, successfully producing kilogram quantities with an isolated yield of approximately 50%. acs.org The choice of reagents is also paramount; for example, using N,N′-diisopropylcarbodiimide (DIC) and Oxyma Pure as coupling agents is preferred at an industrial level over reagents like 1-hydroxybenzotriazole (B26582) (HOBt), which has safety concerns. acs.org
The following table illustrates how different synthetic parameters can be optimized for scalability and efficiency, based on findings for analogous Fmoc-amino acid syntheses.
| Parameter | Standard Approach | Optimized Approach for Scalability & Efficiency | Impact | Reference |
|---|---|---|---|---|
| Process Type | Batch Synthesis | Continuous Flow or Microwave-Assisted Synthesis | Reduces synthesis time, improves reproducibility, and allows for easier scale-up with identical crude purity. | vapourtec.comcem.com |
| Starting Materials | Complex, multi-step precursors | Simple, readily available compounds (e.g., Fmoc-Asn-OH) | Shortens the overall synthetic route and reduces costs. | cam.ac.uk |
| Coupling Reagents | HOBt-based reagents | DIC/Oxyma Pure | Avoids potentially explosive reagents, making the process safer for large-scale manufacturing. | acs.org |
| Reaction Scale | Milligram to gram scale | Multi-gram to kilogram scale | Demonstrates process robustness and commercial viability. Achieved via one-pot procedures and optimized conditions. | acs.orgnih.gov |
| Purification Strategy | Routine column chromatography | Isolation by filtration or precipitation after reaction | Simplifies the workup process, reduces solvent waste, and is operationally straightforward for large quantities. | cam.ac.ukacs.org |
Purification Techniques for this compound Building Blocks
Recrystallization is a widely used, cost-effective method for purifying crude Fmoc-amino acids on a large scale. The process typically involves dissolving the crude product in a suitable solvent system, often at an elevated temperature, followed by cooling to induce crystallization of the pure compound, leaving impurities behind in the mother liquor. For many Fmoc-amino acids, including those with non-active side chains, a simple ethanol/water system is effective. google.comgoogle.com The crude product is dissolved in the heated solvent mixture and then cooled to 12-16°C to crystallize, yielding a product with purity often exceeding 99%. google.com Another common solvent for this purpose is toluene, which has been used to purify a range of Fmoc-amino acids with high recovery rates. ajpamc.com
| Fmoc-Amino Acid | Solvent | Process | Yield | Reference |
|---|---|---|---|---|
| Fmoc-Gly-OH | Toluene | Heat to 50°C, stir, cool to 30±5°C, filter. | 99.4% | ajpamc.com |
| Fmoc-Ala-OH | Toluene | Heat to 50°C, stir, cool to 30±5°C, filter. | 92% | ajpamc.com |
| Fmoc-L-phenylalanine | Ethanol/Water (2:1) | Dissolve at elevated temp, cool to crystallize, filter. | 87.8% | google.com |
| Fmoc-Gln(Trt)-OH | Isopropyl Alcohol | Heat to 50°C, stir, cool, filter. | 89% | ajpamc.com |
Chromatographic Methods are indispensable for achieving the highest purity levels and for analytical verification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for both the analysis and purification of peptides and their amino acid precursors. bachem.commdpi.com For analytical purposes, RP-HPLC can effectively separate the desired Fmoc-amino acid from its enantiomer and other related impurities, with standard specifications for high-quality building blocks often requiring ≥99.0% HPLC purity and ≥99.8% enantiomeric purity. iris-biotech.dephenomenex.comcem.com For preparative purification, while highly effective, RP-HPLC can be solvent-intensive and costly, making it more suitable for smaller scales or when exceptionally high purity is required. nih.gov
Solid-Phase Extraction (SPE) has emerged as a simple, economical, and fast alternative for purifying synthetic peptides and their building blocks. nih.govbiotage.comnih.gov This technique uses a solid sorbent (commonly a reversed-phase material) to adsorb the target compound from a solution. Impurities are washed away, and the purified product is then eluted with a different solvent. nih.gov SPE can be performed in a gradient elution mode, and mathematical models can predict the optimal solvent composition needed to elute the target molecule, making the process highly efficient. nih.govnih.gov This method significantly reduces solvent consumption and can be implemented without specialized equipment, offering a greener alternative to traditional chromatography. mdpi.comnih.gov Studies have shown that SPE can achieve high sample recoveries (averaging 87%) and result in products with high purity (>90%). nih.govbiotage.com
Incorporation Strategies for Fmoc L Aea Oh in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, and Fmoc-L-Aea-OH is well-suited for this approach. iris-biotech.de The synthesis involves the sequential addition of amino acids to a growing chain anchored to a solid support, or resin.
Compatibility with Fmoc/tBu Protecting Group Strategy
This compound is designed to be fully compatible with the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protecting group strategy. iris-biotech.de The N-α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of amino acid addition using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govuci.edu
The side-chain aldehyde is protected as a cyclic acetal (B89532) (1,3-dioxolane), which is stable to the basic conditions required for Fmoc group removal. iris-biotech.de This acetal protecting group is also resistant to the mildly acidic conditions sometimes used for other purposes during synthesis. Crucially, the acetal is readily cleaved during the final step of peptide synthesis—the cleavage of the peptide from the resin and removal of all side-chain protecting groups using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). iris-biotech.dersc.org This treatment liberates the reactive aldehyde on the peptide's side chain.
This orthogonal protection scheme, where the N-α-Fmoc group and the side-chain acetal are removed under different conditions, is fundamental to the successful application of this compound in standard SPPS protocols. sigmaaldrich.com
Selection and Optimization of Coupling Reagents
The formation of the amide bond between the carboxylic acid of the incoming this compound and the free amine of the resin-bound peptide is a critical step. The choice of coupling reagents is vital for ensuring high efficiency and minimizing side reactions like racemization. bachem.comrsc.org
Commonly used coupling reagents in Fmoc-SPPS can be broadly categorized into carbodiimides and phosphonium (B103445)/uronium salts.
Carbodiimides : Reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with an additive such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt). bachem.compeptide.com This combination converts the carboxylic acid into a reactive ester intermediate, facilitating the coupling while suppressing racemization. nih.gov
Phosphonium/Uronium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient activators. bachem.comsigmaaldrich.com They require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the activation and coupling process. bachem.com
The selection of the optimal coupling reagent can depend on the specific peptide sequence being synthesized. For routine couplings, a combination of DIC and OxymaPure is often sufficient and cost-effective. peptide.com For more challenging couplings, which may be hindered by steric effects or the aggregation of the growing peptide chain, the more potent uronium or phosphonium salt reagents like HATU are often employed. rsc.org
| Reagent Class | Examples | Typical Additive/Base | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | OxymaPure, HOBt | Cost-effective, minimizes racemization with additive. nih.govbachem.com |
| Phosphonium/Uronium Salts | HBTU, HCTU | DIPEA, NMM | Highly efficient, standard activators for many sequences. bachem.commdpi.com |
| HATU, PyAOP | DIPEA, Collidine | Very high coupling rates, useful for difficult sequences. rsc.orgbachem.com | |
| PyBOP | DIPEA | Effective for preventing racemization, especially with sensitive residues. sigmaaldrich.com |
Resin Selection for this compound Coupling
For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are common choices. uci.edubiotage.com Wang resin is an alkoxy-benzyl ester-based support, while 2-CTC resin is highly acid-sensitive, allowing for the release of the protected peptide under very mild acidic conditions, which can be advantageous for complex peptides. sigmaaldrich.com
If a C-terminal amide is desired, Rink Amide resin is a standard choice. mdpi.com This resin contains an acid-labile linker that, upon cleavage with TFA, generates a C-terminal amide group.
The physical properties of the resin matrix are also important. Polystyrene (PS) resins are traditional supports, but for long or difficult-to-synthesize peptides, polyethylene (B3416737) glycol (PEG)-grafted PS resins (e.g., PEGA or ChemMatrix®) can be beneficial. rsc.org These resins exhibit improved swelling properties in a wider range of solvents and can help to disrupt peptide chain aggregation, thereby improving reaction kinetics.
Solution-Phase Peptide Synthesis (LPPS) Applications
While less common than SPPS for long peptides, Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, is a viable method, particularly for the production of shorter peptides or peptide fragments on a larger scale. rsc.org In LPPS, all reactions are carried out in solution, and the product is purified after each step, often by crystallization or extraction. rsc.org
This compound can be used in solution-phase synthesis following the same fundamental principles of Fmoc/tBu chemistry. acs.org The coupling and deprotection steps are analogous to those in SPPS, but require purification of the intermediate peptide at each stage. rsc.org This makes the process more labor-intensive than SPPS but can be advantageous for process control and scalability in specific industrial applications.
Management of Challenges and Side Reactions during Incorporation
The incorporation of any amino acid can present challenges, and this compound is no exception. The primary concern relates to the reactivity of the side chain, even in its protected form, and potential side reactions during the synthesis cycles.
Intra-molecular Cyclization of the L-Aea Moiety
A potential side reaction during the incorporation of this compound is intramolecular cyclization. iris-biotech.de This can occur if the N-terminal amine of the Aea residue itself, once deprotected, attacks the side-chain aldehyde. This is particularly a risk if the acetal protecting group is prematurely or partially cleaved.
However, the acetal group is generally robust under standard Fmoc-SPPS conditions. iris-biotech.de A more significant concern is the cyclization of the N-terminal residue of the growing peptide chain with the newly deprotected amine of the Aea moiety, especially in certain sequences. For instance, an N-terminal allysine (B42369) (the deprotected form of Aea) can react with amines to form cyclic structures like 1-piperideine-6-carboxyl peptides. iris-biotech.de
Aspartimide Formation and Mitigation Strategies
Aspartimide formation is a well-documented and problematic side reaction in Fmoc-based SPPS. nih.gov It occurs when a peptide sequence contains an aspartic acid (Asp) residue, particularly in motifs like Asp-Gly, Asp-Asn, or Asp-Ser. The reaction is initiated by the base used for Fmoc group removal (typically piperidine), which can abstract a proton from the backbone amide nitrogen following the Asp residue. This allows the nitrogen to perform a nucleophilic attack on the side-chain carbonyl of the Asp residue, forming a five-membered succinimide (B58015) ring, known as an aspartimide intermediate. acs.orgmdpi.com
This intermediate is undesirable for several reasons. It is susceptible to nucleophilic attack by piperidine or residual water, which can open the ring to form not only the native α-aspartyl peptide but also a significant amount of the isomeric β-aspartyl peptide. nih.govtu-darmstadt.de Furthermore, the α-carbon of the aspartimide intermediate is highly prone to epimerization, leading to a loss of stereochemical integrity. acs.org
Several mitigation strategies have been developed:
Modification of Deprotection Conditions: Reducing the basicity or modifying the composition of the Fmoc deprotection solution can significantly lower the rate of aspartimide formation.
Acidic Additives: The addition of an acidic modifier to the piperidine deprotection solution is a common approach. Reagents like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) have been shown to reduce aspartimide-related impurities by protonating the backbone amide, thus reducing its nucleophilicity. nih.govbiotage.comsemanticscholar.org
Alternative Bases: Using a weaker base, such as piperazine (B1678402) instead of piperidine, can also be effective in suppressing aspartimide formation while still being capable of removing the Fmoc group. biotage.com
Sterically Hindered Side-Chain Protecting Groups: A primary strategy is to use bulky protecting groups on the Asp side chain that sterically hinder the initial ring-closing reaction. While the standard tert-butyl (OtBu) ester offers some protection, more advanced groups have been developed for sequences that are particularly susceptible. researchgate.net Examples include the 3-methylpent-3-yl ester (OMpe) and the 2-phenylisopropyl ester (O-2-PhiPr), which provide enhanced protection against the base-catalyzed side reaction. researchgate.netsigmaaldrich.com
Backbone Protection: The most effective method to completely prevent aspartimide formation involves modifying the peptide backbone itself. The introduction of a protecting group on the amide nitrogen following the Asp residue, such as a 2,4-dimethoxybenzyl (Dmb) group, eliminates the possibility of the cyclization reaction. nih.gov This is achieved by using a pre-formed dipeptide building block, like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. nih.gov
Table 1: Summary of Aspartimide Mitigation Strategies
| Strategy Category | Method | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Modified Deprotection | Addition of 0.1 M HOBt or 1 M Oxyma to 20% piperidine/DMF | Acidic additive protonates the backbone amide, reducing its nucleophilicity and suppressing the cyclization reaction. | nih.govbiotage.comsemanticscholar.org |
| Use of piperazine instead of piperidine | A weaker base slows the rate of the base-catalyzed side reaction. | biotage.com | |
| Side-Chain Protection | Use of bulky protecting groups (e.g., OMpe, O-2-PhiPr) for Asp | Steric hindrance prevents the backbone amide nitrogen from attacking the side-chain carbonyl. | researchgate.netsigmaaldrich.com |
| Backbone Protection | Incorporation of an N-alkyl group (e.g., Dmb) on the residue following Asp | Removes the reactive proton from the amide nitrogen, completely preventing the initial cyclization step. | nih.gov |
Preservation of Stereochemical Purity during Coupling
Maintaining the stereochemical integrity of each amino acid residue during its incorporation is fundamental to peptide synthesis. The L-configuration of this compound must be preserved throughout the coupling process to ensure the biological and structural correctness of the final peptide. Racemization, or epimerization, can occur during the carboxyl group activation step required for amide bond formation. mdpi.com
The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate. The Nα-urethane protecting group, Fmoc, is specifically designed to suppress this pathway. semanticscholar.org However, under certain conditions, particularly with prolonged exposure to strong bases or with certain coupling reagents, racemization can still occur. The α-proton of an activated amino acid can be abstracted, leading to a loss of stereochemistry. mdpi.com
Key factors influencing the preservation of stereochemical purity include:
Coupling Reagents: The choice of activating agent is critical. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) when used with racemization-suppressing additives like HOBt or Oxyma are generally considered safe. nih.gov Phosphonium and aminium/uronium salts (e.g., PyBOP, HATU, HBTU) are highly efficient but must be used with caution, as the presence of excess base (e.g., DIPEA) can increase the risk of epimerization, especially for sterically hindered couplings that require longer reaction times. mdpi.comnih.gov
Base Addition: The amount and type of base used during the coupling step are crucial. A common practice is to use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Using the minimum necessary amount of base for the shortest possible time helps minimize the risk of α-proton abstraction from the activated ester.
Amino Acid Identity: Some amino acid residues are inherently more prone to racemization than others. For example, Histidine and Phenylglycine are known to be sensitive. nih.govmdpi.com While Aea is not reported to be exceptionally sensitive, standard precautions should always be taken.
For the coupling of this compound, standard conditions such as DIC/Oxyma or HATU/DIPEA are generally effective, provided that reaction times and base equivalents are optimized to ensure complete coupling without significant epimerization. nih.gov
Table 2: Common Coupling Reagents and Racemization Potential
| Reagent Class | Example(s) | General Racemization Risk | Notes | Reference(s) |
|---|---|---|---|---|
| Carbodiimides | DIC, DCC | Low (with additives) | Must be used with additives like HOBt or Oxyma to suppress racemization. | nih.gov |
| Phosphonium Salts | PyBOP, PyAOP | Low to Moderate | Highly efficient; risk increases with excess base and long reaction times. | nih.gov |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Low to Moderate | HATU, which forms the HOAt active ester, is generally considered superior in suppressing racemization compared to HBTU. | mdpi.com |
Reactivity of the Aldehyde Functionality during SPPS
The side chain of this compound contains an aldehyde that is protected as a cyclic ethylene (B1197577) acetal. This protecting group is stable to the standard basic conditions of Fmoc deprotection and the coupling conditions used in SPPS. iris-biotech.de The aldehyde functionality is unmasked during the final cleavage step from the solid support, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). nih.goviris-biotech.de
Once the acetal is cleaved and the highly reactive aldehyde is liberated, it can participate in several intramolecular side reactions, especially if it is in proximity to other nucleophilic groups within the peptide sequence. nih.gov These reactions can occur either on the resin or in the cleavage cocktail.
Key reactions involving the deprotected Aea side chain include:
Cyclization with the N-terminus: If the Aea residue is at or near the N-terminus of the peptide, its side-chain aldehyde can react with the free α-amino group. This can lead to the formation of cyclic structures such as a 1-piperideine-6-carboxylic acid derivative through an intramolecular condensation reaction. nih.goviris-biotech.de
Interaction with Backbone Amides: The aldehyde can also react with a nearby backbone amide nitrogen, followed by cyclization and dehydration, to form stable tetrahydropyridine-based structures. Research has identified products containing a 1,2,3,4-tetrahydropyridine-2-carboxylic acid residue (formed by interaction with a preceding amide bond) or a 2,3,4,5-tetrahydropyridine-2-carboxylic acid residue (resulting from cleavage of the peptide bond adjacent to Aea). nih.gov The prevalence of these products can depend on the surrounding peptide sequence. nih.gov
Reaction with Scavengers: During TFA cleavage, scavengers are used to trap reactive carbocations. Thiol-based scavengers like dithiothreitol (B142953) (DTT) or ethanedithiol (EDT) must be avoided when working with Aea-containing peptides, as they can react with the liberated aldehyde to form a stable thioacetal. iris-biotech.de Triisopropylsilane (TIS) is a suitable alternative scavenger.
Table 3: Side Reactions of Deprotected Aea Residue
| Reacting Group | Product(s) | Conditions | Prevention/Considerations | Reference(s) |
|---|---|---|---|---|
| N-terminal α-amine | 1-piperideine-6-carboxylic acid derivatives | Post-cleavage, especially in solution. | Acetylation of the N-terminus can prevent this reaction. | nih.goviris-biotech.de |
| Backbone Amide Nitrogen | Tetrahydropyridine-2-carboxylic acid derivatives | Post-cleavage or on-resin. Ratio of products is sequence-dependent. | Difficult to prevent entirely; purification is required to isolate the desired linear peptide. | nih.gov |
| Thiol-based Scavengers | Thioacetal | During TFA cleavage. | Avoid using thiol-based scavengers (e.g., DTT, EDT). Use TIS instead. | iris-biotech.de |
Design and Synthesis of Peptide and Peptidomimetic Constructs Featuring L Aea
Elongation of Linear Peptide Sequences Incorporating L-Aea
The incorporation of L-Aea into linear peptide sequences is primarily achieved through Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netspringernature.comnih.gov Fmoc-L-Aea-OH, with its protected aldehyde group (often as a cyclic acetal), is compatible with standard SPPS conditions. iris-biotech.de The Fmoc protecting group on the α-amine is removed using a base, typically piperidine (B6355638) in DMF, allowing for the subsequent coupling of the next amino acid in the sequence. peptide.comoup.com This iterative process of deprotection and coupling allows for the controlled elongation of the peptide chain. researchgate.net
The acetal (B89532) protecting group on the L-Aea side chain is stable to the basic conditions of Fmoc removal and the coupling reagents used in SPPS. It is typically removed during the final cleavage of the peptide from the resin, which is accomplished using strong acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.de This process liberates the reactive aldehyde functionality on the L-Aea side chain. iris-biotech.de
Care must be taken during the synthesis and cleavage steps to avoid unwanted side reactions involving the aldehyde group. For instance, the use of thiol-based scavengers during TFA cleavage should be avoided as they can react with the aldehyde to form thioacetals. iris-biotech.de
Cyclization Strategies for L-Aea Containing Peptides
The presence of the reactive aldehyde group in L-Aea provides a unique handle for the cyclization of peptides, a strategy often employed to enhance peptide stability, receptor affinity, and bioavailability. researchgate.netnih.govresearchgate.net Cyclization can be achieved through various methods, both on-resin and in solution.
On-Resin Cyclization Methodologies
On-resin cyclization offers several advantages, including the use of a large excess of reagents to drive the reaction to completion and simplified purification. For peptides containing L-Aea, the aldehyde functionality can be utilized for intramolecular cyclization reactions. One common strategy involves the reaction of the deprotected L-Aea aldehyde with a nucleophilic group elsewhere in the peptide sequence, such as an N-terminal amine or the side chain of another amino acid.
The efficiency of on-resin cyclization is influenced by several factors, including the peptide sequence, the length of the peptide, and the type of resin support used. acs.orgnih.gov For example, resins like PEGA and CLEAR, which swell well in aqueous environments, can facilitate on-resin cyclization reactions that require aqueous conditions, such as native chemical ligation. acs.org
Table 1: Factors Influencing On-Resin Cyclization Efficiency acs.orgnih.govnih.gov
| Factor | Description |
| Peptide Sequence | The primary sequence of the peptide can dictate its pre-cyclization conformation. Sequences that favor a conformation where the reactive termini are in close proximity will cyclize more efficiently. |
| Resin Type | The properties of the solid support, such as its swelling capacity in the reaction solvent, can significantly impact reaction kinetics. |
| Linker | The type of linker attaching the peptide to the resin can influence the flexibility of the peptide chain and its ability to adopt a cyclization-competent conformation. |
| Protecting Groups | The choice of side-chain protecting groups can affect cyclization. For instance, bulky protecting groups may sterically hinder the cyclization process. |
Solution-Phase Cyclization Approaches
Solution-phase cyclization is performed after the linear peptide has been cleaved from the solid support. researchgate.netspringernature.com This approach offers greater flexibility in terms of reaction conditions and can be advantageous for peptides that are difficult to cyclize on-resin. For L-Aea containing peptides, the aldehyde can react with a nucleophilic group within the same peptide molecule to form a cyclic structure. rsc.org
The success of solution-phase cyclization is highly dependent on the concentration of the peptide. High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular oligomerization. The choice of solvent and coupling reagents is also critical for achieving good yields. researchgate.net
Construction of Branched and Multi-functional Peptide Architectures
The unique reactivity of the aldehyde group in L-Aea makes it a valuable tool for the construction of branched and multi-functional peptide architectures. rsc.org By incorporating this compound into a peptide sequence, the aldehyde can serve as a specific point for the attachment of other molecules or peptide chains.
For example, a linear peptide containing L-Aea can be synthesized, and after deprotection of the aldehyde, a second peptide chain with a suitable nucleophilic group (e.g., an N-terminal amine or a hydrazine) can be attached to the aldehyde via reductive amination or the formation of a hydrazone linkage. This allows for the creation of well-defined branched structures. Orthogonal protecting group strategies are often essential for the selective synthesis of such complex architectures. rsc.org
Development of Peptidomimetics Incorporating L-Aea Motifs
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. researchgate.netnih.govupc.edu The incorporation of L-Aea into peptide sequences can be a strategy for developing novel peptidomimetics. nih.gov
The aldehyde functionality of L-Aea can be used to introduce non-peptidic structural elements or to create cyclic structures that mimic the bioactive conformation of a peptide. researchgate.net For instance, the aldehyde can be reacted with various bifunctional reagents to introduce rigid scaffolds or to link different parts of the peptide chain in a non-natural way. This can lead to peptidomimetics with constrained conformations and potentially improved pharmacological properties. chemrxiv.orgslideshare.net
Incorporation of L-Aea for Conformational Constraints in Peptide Design
Introducing conformational constraints into a peptide is a key strategy for improving its biological activity and selectivity. univ-paris-diderot.frmdpi.comresearchgate.net The incorporation of L-Aea can be used to achieve this by forming cyclic structures. The cyclization of a peptide through the L-Aea side chain can restrict the conformational freedom of the peptide backbone, forcing it to adopt a more defined three-dimensional structure. researchgate.net
This conformational restriction can pre-organize the peptide into its bioactive conformation, leading to a higher affinity for its target receptor. researchgate.net The type and position of the cyclization can be varied to fine-tune the conformational properties of the peptide and optimize its biological activity. Computational modeling can be a useful tool in designing L-Aea-containing cyclic peptides with desired conformational features. plos.org
Advanced Methodologies and Bioconjugation with Fmoc L Aea Oh Derivatives
Site-Specific Bioconjugation Strategies
Site-specific bioconjugation techniques are essential for creating precisely engineered biomolecules, such as antibody-drug conjugates (ADCs), targeted imaging agents, and stabilized therapeutic peptides. eco-vector.com A primary challenge in this field is the selective modification of a protein or peptide at a single, predetermined position. nih.gov The incorporation of non-canonical amino acids bearing unique reactive functionalities via solid-phase peptide synthesis (SPPS) is a powerful strategy to achieve this control. mdpi.com
The chemical compound Fmoc-L-Aea-OH serves as a key building block for this purpose, enabling the introduction of a latent aldehyde functionality into a peptide sequence. iris-biotech.de The structure of this compound is designed for compatibility with standard Fmoc-based SPPS. iris-biotech.denih.gov It contains:
An N-terminal Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile and removed at each step of peptide elongation. issuu.com
A C-terminal carboxylic acid for coupling to the growing peptide chain.
A side chain containing a cyclic acetal (B89532) (1,3-dioxolane), which acts as a stable protecting group for an aldehyde. iris-biotech.deissuu.com
During SPPS, this compound is incorporated like any other amino acid. The acetal protecting group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal, ensuring the aldehyde remains masked throughout the synthesis. iris-biotech.depeptide.com Upon completion of the peptide sequence, the final acid-labile cleavage from the solid support (typically with trifluoroacetic acid, TFA) simultaneously removes the acetal, revealing a highly reactive aldehyde group on the side chain of the newly formed allysine (B42369) residue. iris-biotech.de
This strategy results in a peptide with a single, bio-orthogonal aldehyde handle at a precisely controlled position. The aldehyde is a particularly useful functional group for bioconjugation because it does not occur naturally in proteins, thus preventing non-specific side reactions. researchgate.net The unique reactivity of the aldehyde can be exploited for various chemoselective ligation reactions. unimi.it
Table 1: Bioconjugation Reactions Targeting Aldehyde Handles
This table details common chemoselective reactions used to modify the aldehyde group introduced by an allysine residue for site-specific bioconjugation.
| Reactant Functional Group | Resulting Bond | Typical Reaction Conditions | Key Advantages |
| Aminooxy (R-ONH₂) | Oxime | pH 4-6, aqueous buffer | High stability of the resulting oxime bond. |
| Hydrazine (B178648)/Hydrazide (R-NH-NH₂) | Hydrazone | pH 5-7, aqueous buffer | Efficient reaction, though the hydrazone bond can be reversible. |
| N-terminal Cysteine | Thiazolidine | pH 6.5-7.5, aqueous buffer unimi.it | Forms a stable five-membered ring. unimi.it |
Post-Synthetic Modification of Peptides on Solid Support
Post-synthetic modification refers to the chemical alteration of a peptide after its primary sequence has been assembled but often while it is still anchored to the solid support. rsc.org This approach is invaluable for creating complex structures like cyclic peptides, branched peptides, or peptides with modifications that are incompatible with the reagents used during chain elongation. oup.com The success of on-resin modification hinges on the use of orthogonal protecting groups—groups that can be removed under specific conditions without affecting other protecting groups or the resin linkage. rsc.orgresearchgate.net
The Fmoc/tBu strategy is a cornerstone of modern SPPS. peptide.com In this system, the temporary Nα-Fmoc group is removed by a base, while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker are stable to base but are removed by acid (TFA) in the final cleavage step. nih.gov To perform a site-specific modification on the resin, a third, orthogonal protecting group is required. For instance, a lysine (B10760008) residue can be introduced as Fmoc-Lys(Dde)-OH. After the full peptide is synthesized, the Dde group can be selectively removed with dilute hydrazine on the resin, exposing the lysine's ε-amino group for modification while all other protecting groups remain intact.
This compound is integrated into this synthetic framework. iris-biotech.de Its acetal-protected side chain is stable to the repetitive basic treatments required for Fmoc removal during synthesis. iris-biotech.de The aldehyde functionality is typically unmasked during the final TFA-mediated cleavage from the resin. iris-biotech.de This means the bioconjugation reaction involving the aldehyde occurs post-synthetically in solution.
However, the incorporation of the protected aldehyde building block during SPPS is the critical step that enables this subsequent modification. The stability of the acetal group ensures that the latent reactive handle is carried through the synthesis without interfering with chain assembly. This methodology allows for the precise placement of the modification site, which is then revealed for conjugation after the main synthetic sequence is complete. Care must be taken during the final cleavage and workup, as the newly formed aldehyde is reactive; for example, the use of thiol-based scavengers like dithiothreitol (B142953) (DTT) should be avoided as they can react with the aldehyde to form a thioacetal. iris-biotech.de
Table 2: Orthogonal Protection in Fmoc-SPPS for Site-Specific Modification
This table outlines the compatibility and deprotection conditions for protecting groups commonly used in a strategy aimed at post-synthetic modification.
| Protecting Group | Typical Protected Amino Acid | Deprotection Reagent | Stability | Role in Synthesis |
| Fmoc | Fmoc-AA-OH | 20% Piperidine in DMF | Acid-labile | Temporary Nα-protection for chain elongation. nih.gov |
| tBu, Boc, Trt | Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH | >90% TFA | Base-stable | "Permanent" side-chain protection. peptide.com |
| Acetal | This compound | >90% TFA | Base-stable | "Permanent" protection for the aldehyde side chain. iris-biotech.de |
| Dde, ivDde | Fmoc-Lys(Dde)-OH | 2-10% Hydrazine in DMF | Acid- and Base-stable | Orthogonal side-chain protection for on-resin modification. |
Development of Chemical Probes and Molecular Tools
The aldehyde functionality introduced by L-Aea is highly valuable for the development of chemical probes and molecular tools designed to study complex biological systems. This reactive group allows for the site-specific attachment of various reporter molecules, such as radiolabels and fluorophores, enabling the tracking and visualization of peptides and their interactions with biological targets.
Peptide-based radiotracers are of significant interest for molecular imaging techniques like Positron Emission Tomography (PET), which allow for the non-invasive visualization and quantification of biological processes in vivo. The development of these probes requires the efficient and stable incorporation of a radionuclide into a targeting peptide. The aldehyde group of L-Aea offers a chemoselective handle for the attachment of radiolabeled prosthetic groups.
For instance, a common strategy for ¹⁸F-labeling of peptides involves the use of prosthetic groups that can react with specific functional groups on the peptide. The aldehyde side chain of an L-Aea residue can readily undergo condensation with amine- or hydrazine-containing radiolabeled synthons to form stable imine or hydrazone linkages, respectively. This approach allows for the late-stage introduction of the radionuclide, which is advantageous given the short half-life of many PET isotopes like fluorine-18 (t½ ≈ 110 min). The versatility of aldehyde chemistry allows for the use of various ¹⁸F-labeled prosthetic groups, expanding the toolkit for PET tracer development. nih.govmdpi.comresearchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.netsemanticscholar.org
Table 1: Potential Radiosynthesis Strategies Utilizing L-Aea Modified Peptides
| Radiolabeling Reaction | L-Aea Functionality | Resulting Linkage | Key Advantages |
|---|---|---|---|
| Oxime Ligation | Aldehyde | Oxime | High chemoselectivity, stability, and favorable reaction kinetics under mild conditions. |
| Hydrazone Formation | Aldehyde | Hydrazone | Rapid and efficient conjugation with hydrazine-functionalized radiolabels. |
This table illustrates potential applications of the aldehyde functionality of L-Aea in radiotracer synthesis based on established bioconjugation chemistries.
Fluorescently labeled peptides are indispensable tools in biochemistry and cell biology for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. The site-specific incorporation of a fluorescent dye into a peptide is crucial to avoid disruption of its biological activity. The aldehyde group of L-Aea provides an ideal site for the covalent attachment of fluorescent probes.
Fluorescent dyes functionalized with an aminooxy or hydrazide group can be selectively conjugated to the aldehyde side chain of an L-Aea residue within a peptide sequence. This reaction is highly specific and proceeds under mild conditions, ensuring the integrity of the peptide and the attached fluorophore. This strategy allows for precise control over the location of the fluorescent label, which is essential for accurate FRET studies and for mapping the distribution of peptides in cells and tissues.
Table 2: Common Fluorophores for Labeling L-Aea Containing Peptides
| Fluorophore Class | Excitation (nm) | Emission (nm) | Reactive Group for Aldehyde Conjugation |
|---|---|---|---|
| Fluorescein | ~494 | ~518 | Aminooxy, Hydrazide |
| Rhodamine | ~550 | ~570 | Aminooxy, Hydrazide |
| Cyanine Dyes (e.g., Cy3, Cy5) | 550-650 | 570-670 | Aminooxy, Hydrazide |
This table provides examples of common fluorophores that can be conjugated to the aldehyde functionality of L-Aea modified peptides.
Engineering of Biomaterials and Self-Assembling Systems
The Fmoc group of this compound not only serves as a protecting group in peptide synthesis but also plays a crucial role in directing the self-assembly of peptides into well-ordered nanostructures. This property is harnessed in the engineering of novel biomaterials with applications in tissue engineering and nanotechnology.
Fmoc-dipeptides and short Fmoc-peptides are well-known for their ability to self-assemble in aqueous solutions to form nanofibrous networks that entrap large amounts of water, resulting in the formation of hydrogels. These hydrogels are attractive scaffolds for tissue engineering due to their high water content, biocompatibility, and tunable mechanical properties, which can mimic the native extracellular matrix (ECM). nih.govmdpi.com
The incorporation of L-Aea into these self-assembling peptide sequences introduces a latent aldehyde functionality that can be exploited for further modification of the hydrogel scaffold. After the hydrogel is formed, the aldehyde groups can be deprotected and used to covalently immobilize bioactive molecules such as growth factors, adhesion ligands (e.g., RGD sequences), or enzymes. This post-assembly functionalization allows for the creation of "smart" scaffolds that can present specific biological signals to cells, thereby directing cell adhesion, proliferation, and differentiation.
Table 3: Properties of Fmoc-Peptide Hydrogels for Tissue Engineering
| Property | Description | Relevance to Tissue Engineering |
|---|---|---|
| High Water Content | Can exceed 99% water. | Mimics the hydrated environment of the native ECM. |
| Nanofibrous Architecture | Composed of self-assembled peptide nanofibers. | Provides a 3D porous network for cell infiltration and nutrient transport. |
| Biocompatibility | Composed of amino acids, generally non-cytotoxic. | Minimizes inflammatory responses and promotes cell viability. |
| Tunable Mechanical Properties | Stiffness can be controlled by peptide concentration and sequence. | Can be tailored to match the mechanical properties of different tissues. |
This table summarizes the key properties of Fmoc-peptide hydrogels that make them suitable for tissue engineering applications.
The self-assembly of peptides into well-defined nanostructures, such as nanotubes, nanofibers, and nanoribbons, can be utilized as a template for the fabrication of inorganic nanostructures. nih.govnih.govrsc.orgaksaray.edu.trjohnshopkins.edu This "bottom-up" approach to nanomaterial synthesis offers precise control over the morphology and dimensions of the resulting materials.
Peptides containing L-Aea can be designed to self-assemble into specific nanostructures, and the aldehyde functionalities displayed on the surface of these structures can serve as nucleation sites for the growth of inorganic materials. For example, the aldehyde groups can be used to bind metal ions, which can then be reduced to form metallic nanoparticles aligned along the peptide template. This method allows for the creation of hybrid organic-inorganic nanomaterials with novel electronic and catalytic properties.
Creation of Models for Biochemical Pathways and Oxidative Stress
The aldehyde functionality is not only a useful tool for bioconjugation but is also a key player in various biological processes, including oxidative stress. Reactive aldehydes are generated endogenously through lipid peroxidation and can covalently modify proteins, leading to cellular dysfunction and contributing to the pathology of various diseases. nih.govnih.govum.edu.mtfao.org
Peptides incorporating L-Aea can serve as valuable models to study the mechanisms of aldehyde-mediated protein modification and its consequences. By synthesizing peptides with a site-specific aldehyde group, researchers can investigate how this modification affects peptide structure, aggregation, and interaction with other biomolecules. For example, L-Aea modified peptides can be used to model the carbonylation of proteins that occurs during oxidative stress, allowing for a detailed examination of the downstream effects of this modification on protein function and cellular signaling pathways. nih.govnih.govum.edu.mtfao.org
Furthermore, these aldehyde-containing peptides can be used to study the activity of enzymes involved in aldehyde detoxification, such as aldehyde dehydrogenases. By serving as well-defined substrates, L-Aea modified peptides can help to elucidate the substrate specificity and reaction mechanisms of these important enzymes, providing insights into the cellular defense against oxidative damage.
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| L-aminoethoxyacetic acid | L-Aea |
| Fluorenylmethyloxycarbonyl | Fmoc |
| Positron Emission Tomography | PET |
| Fluorescence Resonance Energy Transfer | FRET |
| Extracellular Matrix | ECM |
Advanced Analytical and Characterization Approaches for Fmoc L Aea Oh Constructs
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is the cornerstone for the purification and analysis of Fmoc-L-Aea-OH and its derivatives. By exploiting differences in the physicochemical properties between the target compound and impurities, chromatographic methods achieve effective separation.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. nih.govsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724), often containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid. nih.govmdpi.com The Fmoc group's hydrophobicity ensures strong retention on reversed-phase columns, allowing for excellent separation from more polar impurities. nih.gov
Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks, with detection commonly performed using UV absorbance at wavelengths around 220 nm or 265 nm, where the peptide backbone and the Fmoc group absorb, respectively. mdpi.comcreative-proteomics.com For Fmoc-amino acids, achieving high purity (>99%) is critical, as even small amounts of impurities can lead to the formation of undesired side products during peptide synthesis. nih.govsigmaaldrich.com The development of a reliable HPLC method is also essential for monitoring the progress of synthesis and purification steps. conicet.gov.ar
Table 1: Representative HPLC Conditions for Analysis of Fmoc-Amino Acid Constructs
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | RP-Zorbax (50 x 2.1 mm, 3.5 µm) nih.gov | C18 XBridge BEH 130 (100 x 4.5 mm, 3.5 µm) mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov | Water with 0.045% TFA mdpi.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov | Acetonitrile with 0.036% TFA mdpi.com |
| Gradient | 0-80% B over 40 min nih.gov | 50-100% B over 8 min mdpi.com |
| Flow Rate | 0.1 mL/min nih.gov | 1.0 mL/min mdpi.com |
| Detection | Mass Spectrometry (as part of LC-MS) nih.gov | UV at 220 nm mdpi.com |
Solid-Phase Extraction (SPE) is a preparative chromatographic technique widely used for the purification of synthetic peptides and their building blocks, including this compound, especially for removing synthetic impurities post-cleavage. researchgate.netnih.gov The principle is similar to RP-HPLC, typically utilizing a cartridge packed with a sorbent like C18-silica. researchgate.net
The purification process involves loading a solution of the crude product onto the pre-conditioned SPE cartridge. Impurities with low affinity for the sorbent are washed away with a weak solvent (e.g., low percentage of organic solvent). The desired compound, this compound, is then eluted by increasing the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase. researchgate.netnih.gov The collected fractions are analyzed by HPLC to identify those containing the pure product, which are then combined and lyophilized. researchgate.net SPE offers a rapid, economical, and efficient method for purification, capable of handling a diverse range of molecules. nih.gov
Table 2: General Protocol for Reversed-Phase SPE (RP-SPE) Purification
| Step | Description | Typical Solvents |
|---|---|---|
| 1. Cartridge Conditioning | The sorbent (e.g., C18) is activated with a strong organic solvent and then equilibrated with the initial, weak loading solvent. | Methanol, followed by water or aqueous buffer (e.g., 0.05% TFA in water). nih.gov |
| 2. Sample Loading | The crude product, dissolved in a minimal amount of weak solvent, is loaded onto the cartridge. researchgate.net | Aqueous solution, often containing a small percentage of organic solvent to ensure solubility. |
| 3. Washing | A weak solvent is passed through the cartridge to elute weakly retained impurities. | Low-concentration acetonitrile in water with TFA. nih.gov |
| 4. Elution | The concentration of the organic solvent is increased stepwise or via a gradient to elute the target compound. researchgate.netmdpi.com | Increasing percentages of acetonitrile in water with TFA. researchgate.net |
| 5. Analysis & Pooling | Fractions are collected and analyzed (e.g., by HPLC) for purity. Pure fractions are combined for further processing. researchgate.net | N/A |
Mass Spectrometry for Molecular Mass and Sequence Confirmation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the precise determination of molecular weight and structural elucidation of molecules like this compound. science.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules such as Fmoc-protected amino acids and peptides. nih.govniscpr.res.in In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets that evaporate to produce gas-phase ions. nih.gov These ions, often corresponding to the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ in positive ion mode, or the deprotonated molecule [M-H]⁻ in negative ion mode, are then analyzed by the mass spectrometer. niscpr.res.innih.gov
For this compound constructs, ESI-MS is used to confirm the correct molecular mass of the synthesized product. nih.govresearchgate.net For instance, analysis of a crude product containing a peptide with an Aea moiety revealed signals for the desired molecule as well as related byproducts, such as dehydration products. nih.gov
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used for structural elucidation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected by the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed by a second mass analyzer. nih.govwhiterose.ac.uk
The fragmentation patterns provide a wealth of structural information. Studies on Fmoc-protected amino acids and peptides have identified characteristic fragmentation pathways. niscpr.res.innih.gov For example, a common fragmentation involves the loss of the Fmoc group or parts of it. nih.govnih.gov Analysis of the fragmentation spectrum allows for the confirmation of the amino acid sequence in a peptide and the identification of protecting groups and modifications. nih.govnih.gov MS/MS has been successfully used to confirm the structure of peptides incorporating the Fmoc-Aea-OH residue. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. nih.govcsic.esnih.gov As the separated components elute from the HPLC column, they are directly introduced into the ion source (typically ESI) of the mass spectrometer. nih.gov This hyphenated technique allows for the simultaneous assessment of purity and confirmation of the molecular weight of each component in a mixture. mdpi.com
LC-MS is invaluable for analyzing complex reaction mixtures from peptide synthesis, including those involving this compound. nih.govresearchgate.net It can distinguish the target product from impurities, unreacted starting materials, and side products, even if they co-elute chromatographically, as long as they have different mass-to-charge ratios. csic.es The combination of retention time from HPLC and mass data from MS provides a very high degree of confidence in compound identification. researchgate.net
Table 3: Summary of Mass Spectrometry Techniques for Characterizing this compound Constructs
| Technique | Primary Application | Key Findings/Capabilities |
|---|---|---|
| ESI-MS | Molecular weight determination. nih.gov | Confirms the mass of the target compound, often observed as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. niscpr.res.innih.govresearchgate.net Can reveal the presence of byproducts like dehydration products. nih.gov |
| MS/MS | Structural elucidation and sequence confirmation. nih.govnih.gov | Provides fragmentation patterns that are characteristic of the molecule's structure. niscpr.res.in Helps to identify the amino acid sequence and confirm the presence of the Fmoc group and other modifications. nih.govnih.gov |
| LC-MS | Purity assessment and identification of components in a mixture. mdpi.comcsic.es | Separates components of a crude mixture while providing mass data for each. nih.gov Essential for monitoring reaction progress and characterizing final products. csic.estotal-synthesis.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. whiterose.ac.uk By analyzing the chemical environment of each atom, NMR provides a detailed map of the molecule's connectivity and stereochemistry. marioschubert.ch Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to ensure the correct constitution of the synthesized compound. rsc.org
¹H NMR spectroscopy confirms the presence and integrity of the key functional groups. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (δ 7.3–7.8 ppm). The protons associated with the amino acid backbone, including the α-proton, and the side-chain protons of the aminoadipic acid moiety, exhibit characteristic chemical shifts and coupling patterns. The acetal (B89532) protecting group on the side-chain aldehyde also gives rise to distinct signals.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. This is particularly useful for confirming the presence of the carbonyl carbons (from the carboxylic acid and the Fmoc urethane (B1682113) group) and the quaternary carbons of the Fmoc group, which are not visible in ¹H NMR spectra.
Two-dimensional NMR techniques are crucial for assembling the complete structural puzzle. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections through the aliphatic side chain and the amino acid backbone. marioschubert.ch Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C), providing definitive assignments for each carbon and its attached protons. d-nb.info These combined techniques verify that the Fmoc group is correctly attached to the α-amino group and that the side chain has the expected protected semialdehyde structure.
Below are the expected ¹H and ¹³C NMR chemical shifts for this compound, compiled from data on structurally similar compounds. scienceopen.com
Interactive Data Table: Expected NMR Chemical Shifts for this compound
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard. The exact values can vary depending on the solvent and concentration.
| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fmoc Aromatic CH (4H) | 7.75 (d) | 128.9, 128.3 |
| Fmoc Aromatic CH (4H) | 7.3-7.4 (m) | 126.4, 121.0 |
| Fmoc Quaternary C | - | 145.5, 142.7 |
| Fmoc CH | 4.18 (t) | 48.5 |
| Fmoc CH₂ | 4.31 (d) | 68.1 |
| Urethane C=O | - | 158.7 |
| α-CH | ~4.1-4.2 (m) | ~55.7 |
| Carboxyl C=O | - | ~176.9 |
| β-CH₂ | ~1.9 (m) | ~28.8 |
| γ-CH₂ | ~1.6 (m) | ~24.5 |
| δ-CH₂ | ~1.7 (m) | ~30.6 |
| ε-CH (Acetal) | ~4.8 (t) | ~104.0 |
| Acetal O-CH₂-CH₂-O | ~3.9 (m) | ~65.0 |
Monitoring of Reaction Progress and Identification of Byproducts
NMR spectroscopy is a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions, including solid-phase peptide synthesis (SPPS) involving this compound. hmdb.cauzh.ch Its quantitative nature allows chemists to track the disappearance of starting materials and the appearance of products by integrating the respective signal areas. nih.gov For instance, during the coupling step in SPPS, the reaction can be monitored by observing the signals of the activated this compound. The completion of the Fmoc deprotection step can be verified by the disappearance of the characteristic aromatic signals of the Fmoc group. scienceopen.com
A critical application of NMR in this context is the identification and characterization of unwanted side-products. The side-chain aldehyde of allysine (B42369) (the deprotected form of Aea) is highly reactive and prone to side reactions, especially after cleavage from the resin. nih.gov
Research has shown that peptides synthesized using this compound can be dominated by dehydration and cyclization products. d-nb.infouni.wroc.pl NMR studies have been pivotal in identifying these impurities. Two major cyclized byproducts have been characterized:
1,2,3,4-Tetrahydropyridine-2-carboxylic acid residue: This byproduct forms from an intramolecular condensation between the α-amino group and the side-chain aldehyde of the same Aea residue, particularly when the Aea residue is N-terminal and acetylated. d-nb.info
2,3,4,5-Tetrahydropyridine-2-carboxylic acid residue: This species arises from a more complex side reaction involving the cleavage of the amide bond preceding the Aea residue, followed by cyclization. This is often observed when the N-terminal amino group of the Aea residue is free. d-nb.info
The formation of these cyclic imines (Schiff bases) can be readily detected by NMR, as they possess unique signals, such as the imine proton (C=N-H) and characteristic shifts for the protons and carbons within the newly formed heterocyclic ring. d-nb.info Other potential byproducts, such as those arising from reactions with scavengers (e.g., thioacetal formation with thiols) or aspartimide formation if an aspartic acid residue is present elsewhere in the peptide sequence, can also be identified by their distinct NMR fingerprints. marioschubert.chnih.gov
Interactive Data Table: Common Byproducts in this compound Chemistry and their NMR Indicators
| Byproduct Type | Description | Key NMR Indicator | Reference |
| Dehydration/Cyclization | Intramolecular reaction forming a tetrahydropyridine (B1245486) ring. | Appearance of new signals in the olefinic/imine region (δ 5-8 ppm for ¹H) and characteristic aliphatic patterns for the cyclic structure. | d-nb.infouni.wroc.pl |
| Thioacetal Formation | Reaction of the free aldehyde with thiol-based scavengers (e.g., from cleavage cocktails). | Disappearance of the aldehyde proton signal (~δ 9.5-9.8 ppm) and appearance of a new methine signal for the thioacetal C-H. | nih.gov |
| Piperidine (B6355638) Adducts | Reaction of a free N-terminal allysine with piperidine from Fmoc deprotection steps. | Formation of a 1-piperidiene-6-carboxyl peptide, identifiable by unique signals for the piperidine ring incorporated into the peptide structure. | nih.gov |
| Aspartimide Formation | If Asp is present, piperidine can induce cyclization to a succinimide (B58015) ring. | Characteristic upfield shift of the Asp β-protons and downfield shift of the α-proton. | marioschubert.ch |
By leveraging advanced NMR techniques, researchers can ensure the structural integrity of this compound and develop optimized protocols for its use in peptide synthesis, minimizing the formation of deleterious byproducts and ensuring the purity of the final peptide construct.
Computational and Theoretical Investigations of Fmoc L Aea Oh Systems
Molecular Modeling of Fmoc-L-Aea-OH and its Peptide Conjugates
The modeling process often begins with the base structure of the Fmoc-protected amino acid. The fluorenylmethoxycarbonyl (Fmoc) group itself is a bulky, aromatic moiety that significantly influences the properties of the monomer and the growing peptide chain, primarily through π-π stacking interactions. researchgate.netnih.gov
Once incorporated into a peptide, the key feature of the L-Aea residue is the latent aldehyde functionality on its side chain. iris-biotech.de After cleavage from the resin and removal of protecting groups, this aldehyde becomes a highly reactive handle for further modification, allowing for the creation of various peptide conjugates. nih.gov Molecular modeling can be used to predict the spatial orientation of this side chain and its accessibility for subsequent reactions. For example, modeling can help visualize how the aldehyde might interact with other residues or how it could be targeted for specific chemical ligations, such as the formation of an amide bond or a triazole via click chemistry. nih.gov
A significant challenge in the synthesis of peptides containing L-Aea is the reactivity of the aldehyde group, which can lead to unplanned intramolecular cyclization. nih.gov Molecular modeling can simulate the conditions under which these side reactions occur, helping to understand the formation of unexpected products.
Conformational Analysis and Prediction of Secondary Structures
Conformational analysis of peptides containing L-Aea is critical for understanding how this unnatural amino acid affects secondary structures like β-turns and helices. These analyses are typically performed using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, supported by computational methods like molecular dynamics (MD) simulations. rsc.orgtandfonline.com
A key finding from synthetic studies is that the incorporation of Fmoc-Aea-OH into peptides can lead to the formation of a 1,2,3,4-tetrahydropyridine-2-carboxylic acid residue. nih.gov This occurs through an intramolecular reaction between the aldehyde side chain and an adjacent amide bond. The formation of this cyclic structure dramatically alters the peptide backbone's conformation.
Computational conformational analysis can predict the impact of such a modification. The introduction of the rigid tetrahydropyridine (B1245486) ring imposes significant constraints on the peptide's flexibility, much like the incorporation of proline or hydroxyproline (B1673980) residues. benchchem.com MD simulations can be employed to explore the conformational space available to these modified peptides, predicting the most stable secondary structures. rsc.org For instance, the presence of such a rigid ring system might induce or stabilize β-turn conformations, which are crucial recognition motifs in many biological processes. frontiersin.orgasinex.com
The table below summarizes the typical workflow for the conformational analysis of a peptide containing an L-Aea-derived residue.
| Step | Technique | Purpose |
| 1. Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Incorporate this compound into a peptide sequence. nih.gov |
| 2. Structural Characterization | NMR Spectroscopy (COSY, TOCSY, ROESY), Mass Spectrometry | Confirm the primary sequence and identify any modifications, such as the formation of a tetrahydropyridine ring. nih.gov |
| 3. Secondary Structure Analysis | Circular Dichroism (CD) Spectroscopy | Provide experimental data on the overall secondary structure content (e.g., α-helix, β-sheet, random coil) in solution. rsc.org |
| 4. Computational Modeling | Molecular Dynamics (MD) Simulations | Generate an ensemble of low-energy conformations consistent with experimental data (e.g., from NMR-derived distance restraints). tandfonline.com |
| 5. Structure Prediction | Analysis of MD Trajectories | Predict dominant conformations, hydrogen bonding patterns, and stable secondary structural elements like β-turns. nih.gov |
Studies on Reactivity and Reaction Mechanisms of this compound
The reactivity of this compound is centered on two main chemical processes: the removal of the Nα-Fmoc protecting group and the reactions of the side-chain aldehyde.
Fmoc Group Removal: The Fmoc group is cleaved under basic conditions, typically using a solution of piperidine (B6355638) in DMF. nih.goviris-biotech.de The mechanism is a base-induced β-elimination (E1cB mechanism). mdpi.com A base abstracts the acidic proton on the fluorene (B118485) ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. nih.gov This DBF intermediate is a reactive electrophile that is subsequently trapped by the amine base (e.g., piperidine) to form a stable adduct. mdpi.com While this process is standard for most Fmoc-amino acids, computational studies can model the reaction pathway and energy barriers, especially when side reactions are a concern. nih.gov
Side-Chain Reactivity: The defining feature of the L-Aea residue is its aldehyde side chain, which becomes available after standard acid cleavage from the resin (e.g., with TFA/water). iris-biotech.de This aldehyde is highly reactive and can participate in several subsequent reactions, which have been studied experimentally and can be investigated computationally. nih.gov
Key reactions and side reactions include:
Intramolecular Cyclization: The aldehyde group can react with a nearby backbone amide nitrogen, especially the one preceding it, to form a cyclic imine. This can then isomerize or be reduced to form a stable ring structure, such as the observed 1,2,3,4-tetrahydropyridine-2-carboxylic acid. nih.gov If the L-Aea residue is at the N-terminus, it can cyclize to form a 2,3,4,5-tetrahydropyridine-2-carboxylic acid structure. nih.gov
Thioacetal Formation: The aldehyde is susceptible to reaction with thiol-containing molecules. The use of common thiol-based scavengers during cleavage should be avoided as they can lead to the formation of stable thioacetals with the allysine (B42369) side chain. iris-biotech.de Similarly, if the peptide sequence contains cysteine residues, there is a risk of forming bicyclic structures. iris-biotech.de
The table below details some of the observed products from reactions involving the L-Aea side chain.
| Reactants | Conditions | Major Product(s) | Source |
| Peptide with internal Ac-Aea residue | Post-synthesis in solution | Peptide containing a 1,2,3,4-tetrahydropyridine-2-carboxylic acid residue | nih.gov |
| Peptide with N-terminal H-Aea residue | Post-synthesis in solution | Peptide containing a 2,3,4,5-tetrahydropyridine-2-carboxylic acid residue | nih.gov |
| L-Aea containing peptide | Cleavage with thiol scavengers (e.g., DTT) | Thioacetal adduct on the side chain | iris-biotech.de |
| L-Aea containing peptide with Cys residue | Post-synthesis in solution | Potential for bicyclic thio-adducts | iris-biotech.de |
In Silico Design of L-Aea Containing Peptidomimetics
In silico design leverages computational power to create novel peptidomimetics with enhanced stability, affinity, and specificity for therapeutic targets. chemrxiv.orgnih.gov The unique structural features of L-Aea make it an attractive building block for this purpose. Peptidomimetics are designed to mimic the three-dimensional structure of native peptides, particularly key secondary structures like α-helices and β-sheets/turns that are often involved in protein-protein interactions (PPIs). frontiersin.org
The propensity of L-Aea to form cyclic structures is a significant advantage in peptidomimetic design. Macrocyclization is a well-established strategy to improve the metabolic stability and conformational rigidity of peptides. asinex.com The aldehyde side chain of L-Aea provides a reactive handle to achieve this cyclization. In silico methods can be used to:
Design Macrocyclic Scaffolds: Model various cyclization strategies involving the L-Aea side chain. This could involve linking it to another side chain or to the N-terminus of the peptide.
Predict Conformations: Perform conformational searches and MD simulations on these virtual macrocycles to see if they adopt desired secondary structures, such as β-turn or β-hairpin mimics. asinex.com
Screen for Target Binding: Dock these designed peptidomimetics into the binding site of a target protein to predict their binding affinity and specificity. This allows for the high-throughput screening of large virtual libraries before committing to chemical synthesis. nih.gov
For example, a library of virtual peptidomimetics could be generated where L-Aea is incorporated into a short peptide sequence. The aldehyde could then be computationally reacted with a lysine's amine side chain elsewhere in the sequence to form a macrocycle. The resulting structures would be analyzed for their ability to mimic a known β-turn from a protein of interest. This rational design approach can significantly reduce the time and cost of discovering new therapeutic leads. chemrxiv.org
Challenges, Future Directions, and Emerging Research Avenues
Persistent Challenges in Fmoc-L-Aea-OH Synthesis and Incorporation
The integration of this compound into peptide chains via Solid-Phase Peptide Synthesis (SPPS) is generally compatible with standard Fmoc/tBu protocols. Nonetheless, significant challenges remain, stemming from both general issues inherent to Fmoc SPPS and specific problems related to the unique structure of the L-Aea side chain.
A primary challenge is the reactivity of the aldehyde group after its deprotection from the acetal (B89532) form during the final trifluoroacetic acid (TFA) cleavage step. This highly reactive group can participate in several undesired side reactions. For instance, the use of common thiol-based scavengers like ethanedithiol (EDT) must be avoided, as they can react with the liberated aldehyde to form a stable thioacetal. iris-biotech.de Furthermore, if the L-Aea residue is positioned near a cysteine, the side chain thiol can react with the side chain aldehyde, leading to the formation of bicyclic structures. iris-biotech.de Similarly, an N-terminal L-Aea residue can react with the newly deprotected N-terminal amine of an adjacent residue, potentially forming cyclic imine derivatives such as 1-piperidiene-6-carboxyl or 2-hydroxypiperidine carboxylic acid structures. iris-biotech.de
General challenges associated with Fmoc SPPS also impact the successful incorporation of this compound. These include:
Aspartimide Formation: A notorious side reaction in Fmoc chemistry, particularly in sequences containing aspartic acid, which can lead to a mixture of difficult-to-separate byproducts. unimi.it
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, especially when proline or glycine (B1666218) are the C-terminal residues, leading to cleavage of the dipeptide from the resin and a significant reduction in yield. iris-biotech.de This is often termed "traceless" DKP formation because the byproduct is washed away, leaving a pure but low-yielding crude product. iris-biotech.de
Racemization: Histidine is particularly prone to racemization during coupling, although other amino acids can also be affected, compromising the chiral integrity of the final peptide. unimi.it
Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures that are insoluble in the synthesis solvents, leading to incomplete coupling and deprotection steps. unimi.it This is one of the most significant obstacles in the synthesis of long peptides. unimi.it
To address the challenges of synthesizing peptides containing L-Aea, researchers have developed and optimized several strategies aimed at maximizing yield and purity. These approaches can be broadly categorized into general SPPS improvements and methods specific to managing the reactive aldehyde.
For general improvements in Fmoc SPPS, a number of effective tactics are employed. To combat aspartimide formation, the addition of acidic modifiers like Oxyma Pure to the piperidine (B6355638) deprotection solution has been shown to significantly reduce the formation of related impurities. unimi.it An alternative, more robust strategy is the use of backbone protection on the aspartyl α-carboxyamide bond, although this can introduce its own challenges with acylating the resulting secondary amine. unimi.it To suppress DKP formation, the use of sterically bulky resins, such as 2-chlorotrityl chloride (2-CTC) resin, is highly effective. iris-biotech.desigmaaldrich.com Furthermore, optimizing the deprotection cocktail, for example by using a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP), has been demonstrated to minimize DKP formation while enhancing deprotection kinetics. iris-biotech.de
The purity of the building blocks themselves is critical. The presence of minute amounts of acetic acid or free amino acid in the Fmoc-amino acid starting material can cause irreversible chain capping and compromise long-term storage, respectively. unimi.it Therefore, using highly pure reagents is paramount for achieving high yields in the synthesis of long or complex peptides.
The table below summarizes key challenges and the corresponding mitigation strategies.
| Challenge | Description | Mitigation Strategy |
| Aldehyde Reactivity | The deprotected aldehyde side chain of L-Aea reacts with scavengers, other side chains (e.g., Cys), or N-terminal amines. iris-biotech.de | Avoid thiol-based scavengers; Strategic placement of L-Aea within the peptide sequence away from reactive residues like Cys. iris-biotech.de |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues, leading to byproduct formation. unimi.it | Addition of acidic modifiers (e.g., Oxyma Pure) to the deprotection solution; Use of backbone-protected Asp derivatives. unimi.it |
| DKP Formation | Intramolecular cyclization of the N-terminal dipeptide, causing chain loss from the resin. iris-biotech.de | Use of sterically hindered resins (e.g., 2-chlorotrityl resin); Optimized deprotection reagents (e.g., DBU/piperazine). iris-biotech.de |
| Racemization | Loss of stereochemical integrity, especially for residues like Histidine. unimi.it | Use of π-nitrogen protection for Histidine (e.g., Trt, MBom); Minimizing pre-activation times. unimi.it |
| Peptide Aggregation | Poor solubility of the growing peptide chain on the resin, hindering reactions. unimi.it | Use of microwave-assisted synthesis; Incorporation of "greener" solvents with better swelling properties. acs.orgnih.gov |
Development of Novel this compound Analogues with Enhanced Properties
While this compound is a valuable reagent, the development of analogues with modified properties represents a logical next step in advancing its utility. Although direct structural analogues of this compound are not yet widely reported in commercial or academic literature, research into related functionalized amino acids and linkers provides a clear roadmap for future development.
The primary motivation for creating analogues is to fine-tune the physicochemical properties of the linker or its reactive handle. Potential enhancements could include:
Modified Spacer Length and Flexibility: The ethoxyethyl spacer of L-Aea could be shortened or lengthened using different polyethylene (B3416737) glycol (PEG) or alkyl chains. This would allow for precise control over the distance between the peptide backbone and a conjugated payload, which is critical in applications like PROTACs or antibody-drug conjugates (ADCs). researchgate.netucdavis.edu
Altered Solubility: Incorporating more hydrophilic elements into the spacer could enhance the aqueous solubility of the final peptide conjugate, a common challenge in peptide drug development. ucdavis.edu
Alternative Protecting Groups: The acetal protecting group on L-Aea is cleaved with strong acid (TFA). Analogues could be developed with orthogonal protecting groups that are removed under different conditions (e.g., photolabile or base-labile groups), enabling more complex, multi-step bioconjugation strategies on the solid phase.
Enhanced Reactivity or Orthogonality: The field has seen the development of other aldehyde-containing amino acids, such as those bearing a salicylaldehyde (B1680747) tag. unimi.it These can form remarkably stable imine bonds with lysine (B10760008) residues and offer a different reactivity profile compared to the aliphatic aldehyde of L-Aea. Developing L-Aea analogues with different aldehyde environments could tune the reactivity for specific applications.
The synthesis of other non-canonical amino acids, such as Fmoc-L-homopropargylglycine for click chemistry, demonstrates a well-established precedent for creating custom building blocks to meet the demands of modern bioconjugation and chemical biology. nih.gov Applying these synthetic strategies to create a family of this compound analogues with a range of properties is a promising avenue for future research.
Expansion of Applications in Emerging Interdisciplinary Fields
The unique properties of this compound position it as a key enabler for innovation in several interdisciplinary fields, particularly materials science, bionanotechnology, and targeted therapeutics. The expansion is driven by both the Fmoc group and the reactive aldehyde functionality.
The Fmoc group itself, with its aromatic fluorenyl moiety, is known to drive the self-assembly of amino acid and peptide derivatives into ordered nanostructures like fibers and hydrogels through π-π stacking interactions. researchgate.net This makes this compound a candidate for creating "smart" biomaterials. Once a hydrogel is formed, the latent aldehyde groups can be deprotected and used as chemical handles to covalently immobilize proteins, growth factors, or small molecule drugs, creating functionalized scaffolds for tissue engineering or controlled-release drug delivery systems. researchgate.net
In bionanotechnology, the aldehyde functionality is a powerful tool for bioconjugation. Peptides containing L-Aea can be synthesized and then chemoselectively ligated to surfaces, nanoparticles, or other biomolecules. spirochem.com For example, an aldehyde-displaying peptide can be reacted with a surface functionalized with hydrazide or alkoxyamine groups to form stable hydrazone or oxime linkages, respectively. nih.govthermofisher.com This allows for the precise, oriented immobilization of peptides onto biosensors or diagnostic devices.
In the development of targeted therapeutics like ADCs, the aldehyde provides a site for conjugating a cytotoxic payload to an antibody-targeting peptide. nih.gov The ability to introduce an aldehyde at a specific, predetermined site within a peptide sequence using this compound is a significant advantage over methods that rely on statistical modification of native amino acids or oxidation of sugar moieties, which can lead to heterogeneous products. nih.gov
Integration with High-Throughput Screening and Automation Technologies
The evolution of peptide science is increasingly linked to automation and high-throughput methods. This compound is well-suited for integration into these modern workflows. Automated peptide synthesizers, which have become standard in research labs, rely on robust and predictable chemistries. nih.gov The compatibility of this compound with standard SPPS protocols makes it readily adaptable for use in automated platforms to generate large numbers of unique peptides. unimi.it
The true power of this integration lies in the creation of peptide libraries for high-throughput screening (HTS). sigmaaldrich.com By incorporating this compound at a specific position in a library of peptides, every member of that library is endowed with a unique, addressable chemical handle. This aldehyde handle can be used for:
Immobilization: Uniformly attaching the peptide library to a microarray surface functionalized with aldehyde-reactive chemistry (e.g., hydrazide-coated slides) for screening against protein targets.
Labeling: Conjugating a reporter molecule, such as a fluorophore with an alkoxyamine group, to every peptide in the library for use in solution-based binding assays, such as fluorescence polarization. peptide.com
This approach provides a significant advantage over libraries that lack a universal conjugation site, as it ensures uniform orientation and reactivity, leading to more reliable and reproducible screening data. The combination of automated synthesis to rapidly build diverse peptide libraries and the specific reactivity of the L-Aea side chain to facilitate HTS is accelerating the discovery of new peptide-based probes, ligands, and therapeutic candidates. nih.gov
Methodological Advancements in L-Aea Peptide Chemistry
Progress in the synthesis of peptides containing L-Aea is intrinsically tied to general methodological advancements in Fmoc SPPS. Recent innovations are focused on improving efficiency, reducing waste, and enabling the synthesis of more complex and previously inaccessible peptides.
One major area of advancement is the development of more sustainable or "green" chemistry approaches. This includes the exploration of alternative solvents to replace dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are common but carry significant health and environmental concerns. acs.org Finding greener solvents that also improve resin swelling and reduce peptide aggregation is an active area of research that directly benefits the synthesis of L-Aea-containing peptides.
Microwave-assisted SPPS (MW-SPPS) has emerged as a transformative technology. By using microwave energy to heat the reaction vessel, both coupling and deprotection steps can be dramatically accelerated. nih.gov This not only shortens synthesis times but can also help to disrupt on-resin aggregation and reduce the extent of side reactions like racemization, leading to higher purity crude products.
Finally, continuous improvements are being made to the chemical reagents themselves. This includes the development of novel coupling reagents that are more efficient and have a lower propensity for causing racemization, as well as new deprotection cocktails that are more effective at removing the Fmoc group from sterically hindered or aggregated sequences without causing unwanted side reactions. iris-biotech.despirochem.com The use of nanoparticle-based Fmoc-amino acids has even been proposed to facilitate synthesis in aqueous media, representing a paradigm shift in SPPS. nih.gov These methodological advancements collectively make the incorporation of specialized building blocks like this compound more routine, reliable, and efficient.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
